

physicochemical properties of 2-[2-(4-chlorophenyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[2-(4-chlorophenyl)phenyl]acetic Acid

Cat. No.: B1608147

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Phenylacetic Acid Derivatives Related to **2-[2-(4-chlorophenyl)phenyl]acetic acid**

A Note to the Researcher: Comprehensive physicochemical data for **2-[2-(4-chlorophenyl)phenyl]acetic acid** is not readily available in the public domain. This compound is noted as a potential synthetic intermediate. However, extensive data exists for structurally similar and pharmacologically significant molecules, which are often conflated in chemical databases. This guide provides a detailed analysis of two such key analogs: the non-steroidal anti-inflammatory drug (NSAID) Lonazolac and the pharmaceutical intermediate 2-[2-(4-chlorophenoxy)phenyl]acetic acid. Furthermore, it outlines the requisite experimental protocols to characterize the title compound, providing a robust framework for its scientific investigation.

Part 1: Physicochemical Profiles of Key Analogs

A comparative analysis of well-characterized analogs is crucial for predicting the behavior and guiding the experimental design for a novel compound. Below are the detailed physicochemical properties of Lonazolac and 2-[2-(4-chlorophenoxy)phenyl]acetic acid.

Lonazolac: An NSAID Case Study

Lonazolac, with the IUPAC name 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid, is a non-steroidal anti-inflammatory agent.^{[1][2][3][4]} Its properties have been well-documented due to its therapeutic applications.

Table 1: Physicochemical Properties of Lonazolac

Property	Value	Source(s)
CAS Number	53808-88-1	[1][2][5]
Molecular Formula	C ₁₇ H ₁₃ ClN ₂ O ₂	[1][2][5]
Molecular Weight	312.75 g/mol	[2][3][5]
Melting Point	150-151.5 °C	[1][2][5]
pKa	4.3	[2]
XLogP3	3.6	[1][6]
Appearance	Solid, crystals from ethanol/water	[2][3]
Solubility	Soluble in DMSO	[3][7]
UV max (Methanol)	281 nm (ε 24800)	[2]
UV max (0.1N NaOH)	281 nm (ε 23700)	[2]

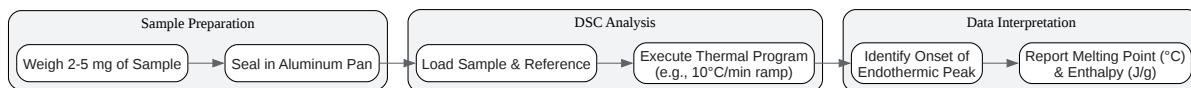
2-[2-(4-chlorophenoxy)phenyl]acetic acid: A Synthetic Intermediate Profile

This compound, a key intermediate in the synthesis of the atypical antipsychotic Asenapine, possesses a different core structure where an ether linkage replaces the pyrazole ring of Lonazolac.[8]

Table 2: Physicochemical Properties of 2-[2-(4-chlorophenoxy)phenyl]acetic acid

Property	Value	Source(s)
CAS Number	25563-04-6	[8][9]
Molecular Formula	C ₁₄ H ₁₁ ClO ₃	[8][9]
Molecular Weight	262.69 g/mol	[8][9]
Melting Point	120-122 °C	[8]
Boiling Point	397.7 °C at 760 mmHg	[8]
Density	1.317 g/cm ³	[8]
XLogP3	4.2	[9]
Appearance	Light pinkish-beige solid	[8]
Purity	≥ 98.0%	[8]

Part 2: Proposed Experimental Protocols for the Characterization of 2-[2-(4-chlorophenyl)phenyl]acetic acid


For a novel or sparsely characterized compound like **2-[2-(4-chlorophenyl)phenyl]acetic acid**, a systematic experimental approach is required to determine its fundamental physicochemical properties. These properties are critical for drug development, influencing formulation, pharmacokinetics, and stability.

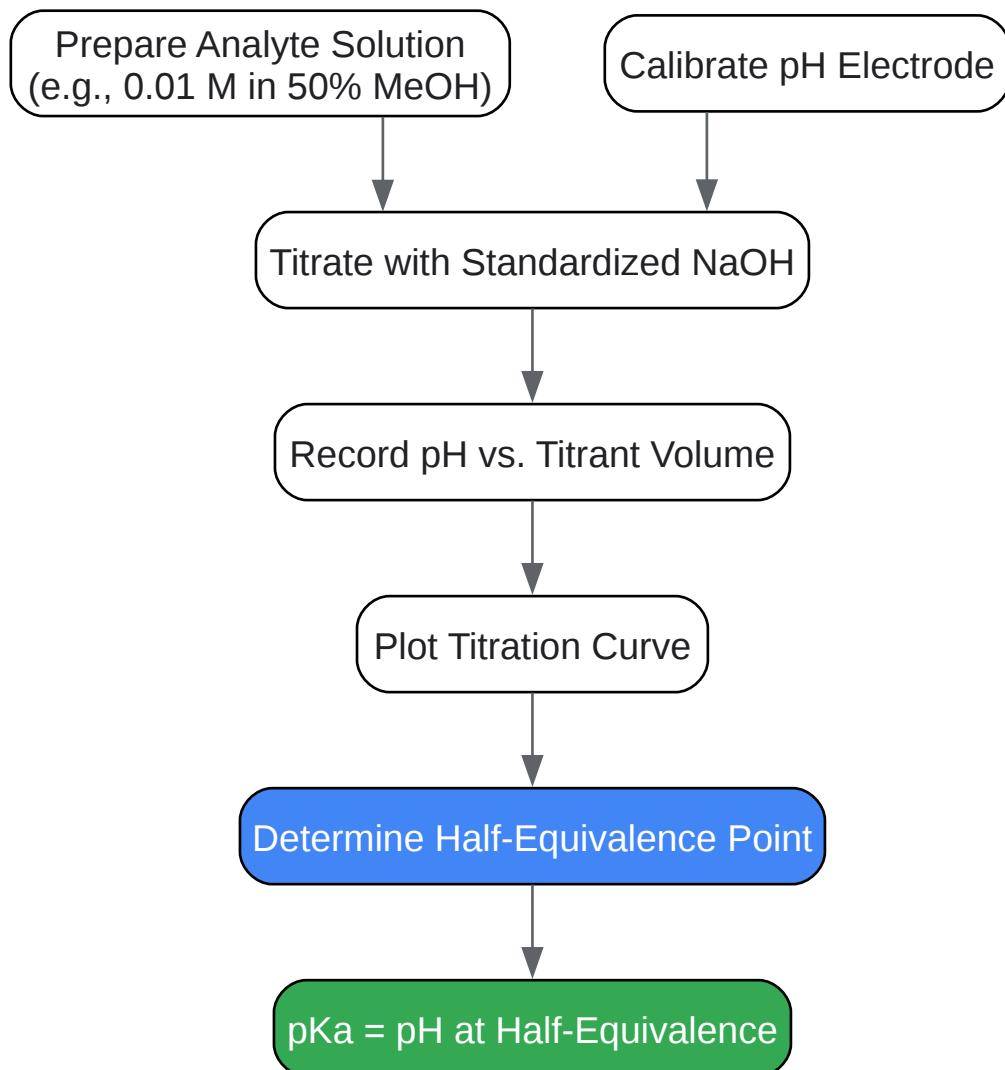
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental indicator of purity. DSC provides a highly accurate and reproducible measurement, offering more information than traditional melt-point apparatus, such as the energy absorbed during melting (enthalpy of fusion) and the potential for polymorphism.

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of **2-[2-(4-chlorophenyl)phenyl]acetic acid** into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C, based on analogs).
 - Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination using DSC.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH. This influences solubility, absorption, and receptor binding. For an acidic compound, potentiometric titration is a direct and reliable method.

Step-by-Step Protocol:

- **Solution Preparation:** Prepare a stock solution of the compound (e.g., 0.01 M) in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is low.
- **Titration Setup:**
 - Calibrate a pH electrode using standard buffers (pH 4, 7, 10).
 - Place a known volume of the sample solution in a beaker with a stir bar.
 - Immerse the calibrated pH electrode.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for pKa Determination.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and metabolic stability. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy.

Step-by-Step Protocol:

- System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
- Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning:
 - Combine equal volumes of the n-octanol and the aqueous sample solution in a flask.
 - Shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning.
 - Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC).
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10} ([\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}})$.

Part 3: Synthesis and Stability Considerations

Synthesis Overview

The synthesis of **2-[2-(4-chlorophenyl)phenyl]acetic acid** can be approached via modern cross-coupling reactions. A plausible route involves a Suzuki or similar palladium-catalyzed coupling between a 2-halophenylacetic acid derivative and a 4-chlorophenylboronic acid derivative. An alternative synthesis has been described starting from o-chloroacetophenone and p-chlorophenol, although this appears to produce the phenoxy analog.^[10] Careful selection of catalysts and reaction conditions is crucial to optimize yield and minimize impurities.^[1]

Stability

For drug development, understanding the stability of the compound under various conditions (e.g., pH, light, temperature) is mandatory.^[11] Lonazolac's calcium salt shows high stability,

melting with decomposition between 270-290 °C.[2][7] The stability of **2-[2-(4-chlorophenoxy)phenyl]acetic acid** would need to be assessed through forced degradation studies as per ICH guidelines, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) and the degradation products are identified and quantified.

References

- 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | C14H11ClO3 | CID 12245871 - PubChem.
- Lonazolac - CAS Common Chemistry.
- Lonazolac.
- Method for synthesis of 2-(2-(4-chlorophenoxy)phenyl)acetic acid - Google Patents.
- Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications.
- [Synthesis and physico-chemical properties of lonazolac-Ca, a new antiphlogistic/antirheumatic agent] - PubMed.
- Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem - NIH.
- Pharmaceutical Method Development | Lonza Small Molecules.
- Lonazolac - Wikipedia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Lonazolac | 53808-88-1 [smolecule.com]
- 2. Lonazolac [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lonazolac - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. innospk.com [innospk.com]
- 9. 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102746142A - Method for synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 11. lonza.com [lonza.com]
- To cite this document: BenchChem. [physicochemical properties of 2-[2-(4-chlorophenyl)phenyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608147#physicochemical-properties-of-2-2-4-chlorophenyl-phenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com